molecular formula C10H9BrClN3 B15259839 8-Bromo-6-chloro-N4-methylquinoline-3,4-diamine

8-Bromo-6-chloro-N4-methylquinoline-3,4-diamine

Cat. No.: B15259839
M. Wt: 286.55 g/mol
InChI Key: LICHMVQNMAQGSW-UHFFFAOYSA-N
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Description

8-Bromo-6-chloro-N4-methylquinoline-3,4-diamine is a chemical compound with the molecular formula C10H9BrClN3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-chloro-N4-methylquinoline-3,4-diamine typically involves multi-step organic reactions. One common method includes the bromination and chlorination of quinoline derivatives, followed by methylation and amination reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-chloro-N4-methylquinoline-3,4-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove halogen atoms or reduce nitro groups.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.

Scientific Research Applications

8-Bromo-6-chloro-N4-methylquinoline-3,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-6-chloro-N4-methylquinoline-3,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in cell growth and apoptosis, making it a potential candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-4-chloro-6-methylquinoline
  • 6-Bromo-4-chloro-8-methylquinoline
  • 8-Bromo-4-chloro-2-methylquinoline

Uniqueness

8-Bromo-6-chloro-N4-methylquinoline-3,4-diamine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C10H9BrClN3

Molecular Weight

286.55 g/mol

IUPAC Name

8-bromo-6-chloro-4-N-methylquinoline-3,4-diamine

InChI

InChI=1S/C10H9BrClN3/c1-14-10-6-2-5(12)3-7(11)9(6)15-4-8(10)13/h2-4H,13H2,1H3,(H,14,15)

InChI Key

LICHMVQNMAQGSW-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C=C(C=C(C2=NC=C1N)Br)Cl

Origin of Product

United States

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